molecular formula C15H10Cl2N4O B14340316 4-[(E)-(2,5-Dichlorophenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 104629-51-8

4-[(E)-(2,5-Dichlorophenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B14340316
CAS No.: 104629-51-8
M. Wt: 333.2 g/mol
InChI Key: VTDCNJKLRNOMAL-UHFFFAOYSA-N
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Description

4-[(E)-(2,5-Dichlorophenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a synthetic azo compound known for its vibrant color and potential applications in various fields. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in dyes, pigments, and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(2,5-Dichlorophenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,5-dichloroaniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 2-phenyl-2,4-dihydro-3H-pyrazol-3-one under basic conditions to yield the desired azo compound .

Industrial Production Methods

Industrial production of azo compounds often involves large-scale batch or continuous processes. The key steps include precise control of temperature, pH, and reaction time to ensure high yield and purity. The use of automated systems and advanced monitoring techniques helps in optimizing the production process and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(2,5-Dichlorophenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products Formed

    Oxidation: Formation of phenolic or quinonoid compounds.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

4-[(E)-(2,5-Dichlorophenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-(2,5-Dichlorophenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with biological molecules. The azo bond (N=N) can undergo reduction in vivo, leading to the formation of aromatic amines, which can interact with cellular components. These interactions may affect various molecular targets and pathways, including enzyme inhibition and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-(2,5-Dichlorophenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is unique due to its specific substituents, which confer distinct chemical and physical properties. The presence of dichloro groups enhances its stability and reactivity, making it suitable for specialized applications in research and industry.

Properties

CAS No.

104629-51-8

Molecular Formula

C15H10Cl2N4O

Molecular Weight

333.2 g/mol

IUPAC Name

4-[(2,5-dichlorophenyl)diazenyl]-2-phenyl-4H-pyrazol-3-one

InChI

InChI=1S/C15H10Cl2N4O/c16-10-6-7-12(17)13(8-10)19-20-14-9-18-21(15(14)22)11-4-2-1-3-5-11/h1-9,14H

InChI Key

VTDCNJKLRNOMAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(C=N2)N=NC3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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